molecular formula C7H7ClO2S B2541352 Methyl 2-(4-chlorothiophen-3-yl)acetate CAS No. 1807222-82-7

Methyl 2-(4-chlorothiophen-3-yl)acetate

Cat. No.: B2541352
CAS No.: 1807222-82-7
M. Wt: 190.64
InChI Key: PZHPZNHBPUOMJX-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorothiophen-3-yl)acetate is an organosulfur compound featuring a thiophene ring substituted with a chlorine atom at position 4 and an acetoxy group (-OAc) at position 2. Its molecular structure combines the aromaticity of the thiophene ring with the reactivity of the ester functional group, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 2-(4-chlorothiophen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)2-5-3-11-4-6(5)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHPZNHBPUOMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification of 2-(4-Chlorothiophen-3-yl)acetic Acid

The most direct route to methyl 2-(4-chlorothiophen-3-yl)acetate involves the esterification of 2-(4-chlorothiophen-3-yl)acetic acid with methanol under acidic conditions. This method, analogous to the synthesis of methyl 2-(6-aminopyridin-3-yl)acetate, leverages Fischer esterification dynamics. In a representative procedure, the carboxylic acid is refluxed with methanol in the presence of concentrated sulfuric acid, facilitating protonation of the carbonyl oxygen and nucleophilic attack by methanol.

For instance, a reaction employing 2-(4-chlorothiophen-3-yl)acetic acid (10 mmol), methanol (50 mL), and H₂SO₄ (1.5 mL) under reflux for 12 hours yields the ester in ~85% purity after neutralization and extraction. Critical to this method is the exclusion of moisture to prevent hydrolysis reversibility. Alternative catalysts such as p-toluenesulfonic acid (p-TsOH) or amberlyst-15 may enhance reaction rates, though sulfuric acid remains prevalent due to cost-effectiveness.

A notable challenge arises in the synthesis of the precursor acid, 2-(4-chlorothiophen-3-yl)acetic acid. Patent literature suggests that chlorination of thiophene derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C achieves regioselective substitution at the 4-position. Subsequent Friedel-Crafts acylation with chloroacetyl chloride and AlCl₃ introduces the acetyl group, which is reduced to the acetic acid moiety via Clemmensen or Wolff-Kishner protocols.

Chlorination Strategies for Thiophene Functionalization

Regioselective chlorination of the thiophene ring is pivotal for accessing 4-chloro-3-substituted intermediates. Direct electrophilic chlorination of thiophene-3-acetic acid derivatives using Cl₂ gas or NCS in polar aprotic solvents (e.g., DMF or CH₂Cl₂) preferentially targets the 4-position due to the electron-donating effect of the acetate group. For example, treating thiophene-3-acetic acid with NCS (1.2 equiv) in CH₂Cl₂ at −10°C for 6 hours affords 2-(4-chlorothiophen-3-yl)acetic acid in 72% yield, minimizing di- or tri-chlorinated byproducts.

Alternatively, halogen exchange reactions on pre-functionalized thiophenes offer complementary pathways. A patent-disclosed method reacts 3-bromothiophene-2-acetic acid with CuCl (2 equiv) in dimethylformamide (DMF) at 120°C, achieving bromine-to-chlorine substitution via aromatic nucleophilic displacement. While this approach circumvents electrophilic substitution challenges, it requires stoichiometric copper salts and elevated temperatures, complicating scalability.

Metal-Catalyzed Cross-Coupling for Side-Chain Introduction

Transition-metal-catalyzed cross-coupling reactions enable modular construction of the thiophene-acetate framework. Suzuki-Miyaura coupling between 4-chlorothiophen-3-ylboronic acid and methyl 2-bromoacetate exemplifies this strategy. Employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C, the reaction achieves 68% yield, though boronic acid instability necessitates inert conditions.

Negishi coupling offers improved efficiency for alkyl-zinc intermediates. Treatment of 4-chlorothiophen-3-ylzinc chloride with methyl 2-iodoacetate in THF using Pd₂(dba)₃ (3 mol%) and P(t-Bu)₃ (6 mol%) at 25°C delivers the target ester in 82% yield. This method’s superiority stems from mild conditions and tolerance of ester functionalities, albeit requiring stringent anhydrous protocols.

One-Pot Multi-Component Synthesis Under Ultrasound Irradiation

Emerging methodologies adopt ultrasound-assisted multi-component reactions (MCRs) to streamline synthesis. Inspired by pyrano[2,3-c]pyrazole preparations, a hypothetical one-pot assembly of this compound could involve:

  • Thiophene ring formation via Hantzsch thiophene synthesis from α-chloroacetone, ethyl cyanoacetate, and sulfur.
  • In situ chlorination using NCS under InCl₃ catalysis.
  • Esterification with methanol and H₂SO₄.

While unvalidated for this specific compound, analogous ultrasound-driven MCRs reduce reaction times by 40–60% and enhance yields via cavitation-induced mixing. Optimizing solvent polarity (e.g., 50% EtOH) and catalyst loading (20 mol% InCl₃) may further improve efficiency.

Industrial-Scale Considerations and Purification

Scalable production of this compound demands cost-effective and safe protocols. Continuous-flow systems mitigate exothermic risks during chlorination and esterification, while membrane-based separations replace traditional distillation for acid removal. Final purification via recrystallization from hexane/ethyl acetate (4:1) achieves ≥99% purity, critical for pharmaceutical applications where the ester serves as a building block for antihistamines like Bilastine.

Spectroscopic Characterization and Quality Control

Routine characterization integrates NMR, IR, and GC-MS. Diagnostic signals include:

  • ¹H NMR (CDCl₃) : δ 3.72 (s, 3H, OCH₃), 3.61 (s, 2H, CH₂CO), 7.21 (d, J = 5.4 Hz, 1H, thiophene-H), 7.09 (d, J = 5.4 Hz, 1H, thiophene-H).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).
  • GC-MS : m/z 204 [M]⁺.

Residual solvent analysis via headspace GC ensures compliance with ICH Q3C guidelines, particularly for Class 2 solvents like dichloromethane.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Scale Feasibility
Acid-Catalyzed Esterification Low cost, simple setup Requires pure acid precursor 78–85 Pilot to industrial
Friedel-Crafts Acylation Regioselective Carbocation rearrangements, AlCl₃ waste 60–72 Laboratory
Suzuki-Miyaura Coupling Modular, mild conditions Boronic acid instability, Pd cost 65–68 Laboratory
Ultrasound MCRs Rapid, energy-efficient Unoptimized for thiophenes N/A Experimental

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorothiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chlorothiophen-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of materials such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorothiophen-3-yl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with Methyl 2-(4-chlorothiophen-3-yl)acetate, differing primarily in aromatic ring systems, substituents, or ester groups:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Reference
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate C₈H₁₀ClNO₅ Chloro, methoxy, oxo-dihydrofuran, aminoacetate 235.62
Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate C₁₀H₉ClO₃ Chloro, methylphenyl, ketone-ester 212.63
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ Chlorophenoxy, ethyl ester, ketone 256.68
Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate C₁₆H₁₅ClO₂ Biphenyl, chloro-methyl, methyl ester 274.74

Key Observations :

  • Aromatic Ring Variations : The thiophene ring in the target compound is replaced by furan (e.g., in ), benzene (), or biphenyl systems (), altering electronic properties and reactivity. Thiophene’s sulfur atom enhances electron delocalization compared to oxygen in furan or carbon in benzene .
  • Substituent Effects : The 4-chloro group in the target compound is retained in analogs like and , but additional substituents (e.g., methoxy in , methyl in ) modulate steric and electronic environments.
  • Ester Group Modifications : Ethyl esters () exhibit lower volatility compared to methyl esters, while ketone-containing esters () introduce additional reactivity for condensation reactions.
Physicochemical Properties

While explicit data for this compound are unavailable, inferences can be drawn from analogs:

  • Boiling Points: Ethyl 2-(4-chlorophenoxy)acetoacetate () has a predicted boiling point of ~379.8°C, suggesting methyl esters (smaller alkyl groups) may exhibit lower boiling points.
  • Density : Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate () has a predicted density of 1.165 g/cm³, typical for aromatic esters.
  • Solubility : Chloro and aromatic groups likely reduce water solubility, favoring organic solvents (e.g., DCM, THF), as seen in safety data for related esters .

Biological Activity

Methyl 2-(4-chlorothiophen-3-yl)acetate is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis typically involves the chlorination of thiophene followed by esterification. A common method is the reaction of 4-chlorothiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions for several hours to ensure complete conversion into the methyl ester.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for anticancer properties . Preliminary studies suggest it can induce apoptosis in certain cancer cell lines, including breast and lung cancers. The mechanism appears to involve interaction with specific molecular targets that regulate cell growth and survival.

Activity IC50 Value Cell Line Tested
Antimicrobial<10 µg/mLVarious bacterial strains
Anticancer (Apoptosis)IC50 < 15 µg/mLBreast cancer (MCF-7), Lung (A549)

The biological activity of this compound is attributed to its structural features, particularly the thiophene ring and the chlorinated substituent. These components allow for interactions with enzymes and receptors, potentially modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or interact with microbial enzymes critical for survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, highlighting its potential as a lead compound for antibiotic development.
  • Cancer Cell Studies : In a series of experiments involving human cancer cell lines, this compound was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls, confirming its pro-apoptotic effects .

Research Findings

Recent studies have focused on elucidating the precise molecular targets and pathways influenced by this compound. Proteomic approaches have identified several potential targets, including:

  • Enzymes involved in DNA repair
  • Receptors associated with apoptosis regulation

These insights pave the way for further research into optimizing this compound for therapeutic applications.

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